An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS No: 7400-06-8), a key intermediate in the synthesis of various biologically active molecules. This document details its molecular structure, physicochemical characteristics, and provides established experimental protocols for its synthesis and analysis. Furthermore, it explores its significant role as a precursor in the development of targeted therapeutics, particularly kinase and thymidine phosphorylase inhibitors. The information is presented to support and guide research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃.[1][2][3] It is characterized by a pyrimidine core substituted with an amino group, a hydroxyl group, and a diethoxyethyl side chain. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[4]
Quantitative Data Summary
The key physicochemical properties of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 7400-06-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₇N₃O₃ | [1][2][3] |
| Molecular Weight | 227.26 g/mol | [1][2][6] |
| Melting Point | 193-196 °C | [6] |
| Boiling Point | 370.2 ± 37.0 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Flash Point | 177.7 ± 26.5 °C | [6] |
| LogP | 0.02 | [6] |
| Appearance | Off-white powder | [5] |
Synthesis and Experimental Protocols
The synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol has been reported through various routes. Below are detailed methodologies for a key synthetic pathway.
Synthesis from 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine
This protocol outlines the desulfurization of a 2-mercaptopyrimidine precursor to yield the target compound.
Experimental Protocol:
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Dissolution: Dissolve 11.6 mmol of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in a mixture of 150 mL of water and 9 mL of aqueous ammonia solution.[5]
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Heating: Heat the reaction mixture to 90°C.[5]
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Raney Nickel Addition: Add Raney Nickel suspension in batches (2-3 mL at a time) to the heated solution.[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.[5]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a diatomaceous earth pad.[5]
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Washing: Wash the filter cake with two 25 mL portions of water.[5]
-
Lyophilization: Combine the aqueous filtrates and freeze-dry to obtain 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[5]
Yield: 2.23 g (85%).[5]
Synthesis from 2-cyano-4,4-diethoxybutanoic acid ethyl ester
An alternative synthesis involves the condensation of an acyclic precursor with guanidine.
Conceptual Workflow:
Caption: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H).[5]
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LC/MS: RT = 1.37 min; m/z = 182 [M-EtOH + H]⁺.[5]
Biological Significance and Applications
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol serves as a critical intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1]
Precursor to Kinase Inhibitors
This pyrimidine derivative is a valuable starting material for the synthesis of purine analogs that can act as selective kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of derivatives with enhanced selectivity towards specific kinases, such as Protein Kinase A (PKA), has been reported.[1]
Caption: Logical workflow from precursor to therapeutic application.
Intermediate for Thymidine Phosphorylase Inhibitors
The compound is also utilized in the synthesis of thymidine phosphorylase inhibitors.[1] These inhibitors have demonstrated anti-angiogenic properties, making them a subject of interest in cancer therapy.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive handling and storage guidelines. The compound is intended for research use only.[1]
Conclusion
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a well-characterized pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its established synthetic routes and known applications as a precursor to kinase and thymidine phosphorylase inhibitors underscore its importance in the development of novel therapeutics. This guide provides essential technical information to facilitate its use in research and drug discovery endeavors.
References
- 1. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]
- 2. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy pyrimidine | 7400-06-8 | FA17591 [biosynth.com]
- 4. CAS 7400-06-8: 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H… [cymitquimica.com]
- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 [chemicalbook.com]
- 6. CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
